Application Summary: This compound is used in the preparation of spiroimine ring fragment of spirolides via stereoselective intermolecular Diels-Alder and aza-Wittig cyclization.
Methods of Application: The 3-O-substituted (S)-2,3-dihydroxypropyl derivatives are treated with diisopropyl tosyloxymethanephosphonate and finally deprotected.
Results: The result is a spiroimine ring fragment of spirolides.
Application Summary: This compound is used in the preparation of nine-membered diallylic sulfonamides as chiral building blocks.
Results: The result is a nine-membered diallylic sulfonamide.
Scientific Field: Medicinal Chemistry
Application Summary: Compounds with a phosphonate group, such as Diisopropyl (ethoxycarbonylmethyl)phosphonate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications.
Methods of Application: The compound is transformed into an appropriate prodrug by derivatizing their charged functionalities.
Diisopropyl (ethoxycarbonylmethyl)phosphonate is a chemical compound with the molecular formula . It appears as a colorless to pale yellow liquid and is primarily utilized in organic synthesis. This compound features a phosphonate functional group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it significant in various
These reactions highlight its versatility as an intermediate in organic synthesis.
The synthesis of diisopropyl (ethoxycarbonylmethyl)phosphonate can be achieved through several methods:
These methods allow for the efficient production of diisopropyl (ethoxycarbonylmethyl)phosphonate in laboratory settings.
Diisopropyl (ethoxycarbonylmethyl)phosphonate finds applications primarily in organic synthesis. It is used as a:
The compound's unique structure allows it to function effectively in these roles.
Diisopropyl (ethoxycarbonylmethyl)phosphonate shares similarities with other phosphonates but possesses unique characteristics that differentiate it. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diisopropyl methylphosphonate | By-product in sarin production | |
Diethyl phosphonoacetate | Used as a reagent in organic synthesis | |
Ethyl (2-methylpropyl)phosphonate | Known for herbicidal properties |
Uniqueness: Diisopropyl (ethoxycarbonylmethyl)phosphonate's ethoxycarbonylmethyl group provides distinct reactivity compared to other phosphonates, making it particularly useful for specific synthetic pathways not easily accessible with other compounds.
Irritant